OXA-22

Übersicht

Beschreibung

OXA-22 ist ein Beta-Lactamase-Enzym, das in Ralstonia pickettii gefunden wird, einem Bakterium, das für seine Resistenz gegen Beta-Lactam-Antibiotika bekannt ist. Dieses Enzym gehört zur Klasse D der Beta-Lactamasen, die sich durch ihre Fähigkeit auszeichnen, Beta-Lactam-Antibiotika zu hydrolysieren und sie so unwirksam zu machen . This compound ist insbesondere für seine Rolle bei der Antibiotikaresistenz bemerkenswert und ist daher ein wichtiges Forschungsobjekt in der Mikrobiologie und pharmazeutischen Forschung.

Herstellungsmethoden

Die Synthese von this compound beinhaltet die Expression des Gens, das für dieses Enzym kodiert, in einem geeigneten bakteriellen Wirt. Das Gen wird typischerweise in einen Plasmidvektor kloniert, der dann durch einen Prozess namens Transformation in das Wirtsbakterium eingeführt wird. Das Wirtsbakterium wird dann unter Bedingungen kultiviert, die die Expression des this compound-Enzyms fördern. Das Enzym kann aus der Bakterienkultur mit verschiedenen chromatographischen Verfahren gereinigt werden .

Wirkmechanismus

Target of Action

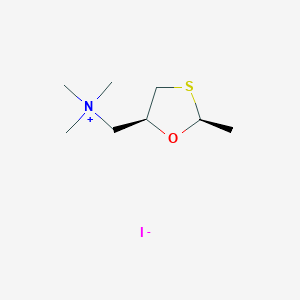

OXA-22, also known as Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide, is a beta-lactamase found in Ralstonia pickettii . Beta-lactamases are enzymes that provide multi-resistance to antibiotics, especially among Gram-negative bacteria . The primary targets of this compound are beta-lactam antibiotics, including penams and cephalosporins .

Mode of Action

This compound acts by hydrolyzing the beta-lactam ring of antibiotics, which inactivates the antibiotic and confers resistance to the bacteria . This enzyme is most effective against benzylpenicillin, cephalothin, cephaloridine, and cloxacillin .

Biochemical Pathways

The biochemical pathway of this compound involves the hydrolysis of beta-lactam antibiotics by the serine beta-lactamase enzyme . This process leads to antibiotic inactivation, conferring resistance to the bacteria .

Pharmacokinetics

The related oxa-48-like beta-lactamases are known to be difficult to detect because they often cause only low-level in vitro resistance to carbapenems . Further pharmacokinetics/pharmacodynamics (PK/PD) data for this compound would be beneficial .

Result of Action

The result of this compound action is the inactivation of beta-lactam antibiotics, leading to antibiotic resistance in the bacteria . This resistance can lead to treatment failures, especially in the case of carbapenem antibiotics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antimicrobial resistance genes can enhance the resistance provided by this compound . Additionally, the enzyme’s action can be affected by the bacterial species and strain, as well as the presence of plasmids and other genetic elements .

Biochemische Analyse

Transport and Distribution

The transport and distribution of Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and activity within the cell.

Subcellular Localization

The subcellular localization of Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Vorbereitungsmethoden

The synthesis of OXA-22 involves the expression of the gene encoding this enzyme in a suitable bacterial host. The gene is typically cloned into a plasmid vector, which is then introduced into the host bacterium through a process called transformation. The host bacterium is then cultured under conditions that promote the expression of the this compound enzyme. The enzyme can be purified from the bacterial culture using various chromatographic techniques .

Analyse Chemischer Reaktionen

OXA-22 katalysiert in erster Linie die Hydrolyse von Beta-Lactam-Antibiotika. Diese Reaktion beinhaltet die Spaltung des Beta-Lactamrings, einer viergliedrigen Lactamstruktur, die für die Aktivität des Antibiotikums essenziell ist. Die Hydrolysereaktion wird durch einen Serinrest im aktiven Zentrum des Enzyms erleichtert, der den Carbonylkohlenstoff des Beta-Lactamrings angreift, was zu dessen Öffnung und anschließendem Abbau des Antibiotikums führt . Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Beta-Lactam-Antibiotika wie Penicilline und Cephalosporine.

Wissenschaftliche Forschungsanwendungen

OXA-22 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere im Studium der Mechanismen der Antibiotikaresistenz. Es dient als Modellenzym, um zu verstehen, wie Beta-Lactamasen Resistenz gegen Beta-Lactam-Antibiotika verleihen. Dieses Wissen ist entscheidend für die Entwicklung neuer Antibiotika und Beta-Lactamase-Inhibitoren. Zusätzlich wird this compound im Screening von Bakterienisolat auf Beta-Lactamase-Aktivität eingesetzt, was bei der Identifizierung von Antibiotika-resistenten Stämmen hilft .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hydrolyse von Beta-Lactam-Antibiotika. Das aktive Zentrum des Enzyms enthält einen Serinrest, der eine kovalente Bindung mit dem Carbonylkohlenstoff des Beta-Lactamrings eingeht. Diese Wechselwirkung führt zur Öffnung des Rings und zur Bildung eines Acyl-Enzym-Zwischenprodukts. Wassermoleküle greifen dann dieses Zwischenprodukt an, setzen das inaktivierte Antibiotikum frei und regenerieren das aktive Enzym . Die molekularen Ziele von this compound sind Beta-Lactam-Antibiotika, und die beteiligten Wege umfassen die Hydrolyse des Beta-Lactamrings.

Vergleich Mit ähnlichen Verbindungen

OXA-22 ist Teil einer größeren Familie von OXA-Typ-Beta-Lactamasen, zu der auch andere Enzyme wie OXA-23, OXA-24 und OXA-58 gehören. Diese Enzyme teilen sich einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihrer Substratspezifität und ihren Resistenzprofilen. Zum Beispiel ist OXA-23 für seine Fähigkeit bekannt, Carbapeneme zu hydrolysieren, eine Klasse von Beta-Lactam-Antibiotika, die typischerweise gegen die Hydrolyse durch andere Beta-Lactamasen resistent sind . This compound hingegen hat ein breiteres Substratspektrum, einschließlich Penicilline und Cephalosporine . Diese Einzigartigkeit macht this compound zu einem wertvollen Werkzeug für die Untersuchung der Diversität und Evolution von Beta-Lactamase-Enzymen.

Eigenschaften

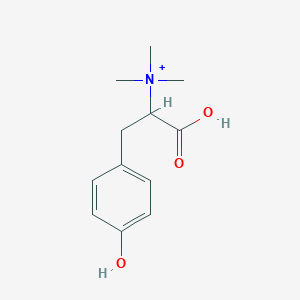

IUPAC Name |

trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNAKQKXXMGYQT-WSZWBAFRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC(CS1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1O[C@H](CS1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481956 | |

| Record name | OXA-22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76541-57-6 | |

| Record name | OXA-22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1aS,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1253707.png)

![(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253714.png)

![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1253721.png)

![2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253723.png)

![1-[2-hydroxy-4-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1253724.png)